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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-2-nitrobenzene

Cat. No.: B107829

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the compound 1-(2-bromoethyl)-2-nitrobenzene, a key precursor in various synthetic
pathways, notably in the construction of indole ring systems. This document details its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 1-(2-
bromoethyl)-2-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data

Chemical Shift (8) ppm Multiplicity Assignment
~7.30 - 8.20 m Aromatic protons
~3.50 - 4.00 t -CH2-Br

~3.30 t Ar-CHaz-
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Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm

Assighment

~145.0 C-NO:2

~124.0 - 134.0 Aromatic carbons
~35.0 Ar-CHa-

~30.0 -CH2-Br

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment

~1520 Strong Asymmetric NOz2 stretch
~1350 Strong Symmetric NOz2 stretch
~3080 Medium Aromatic C-H stretch
~2960 Medium Aliphatic C-H stretch
~560 Medium-Weak C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Interpretation
[M]*, Molecular ion peak (presence of Br
229/231 ,
isotopes)
150 [M-Br]*, Loss of bromine radical
120 [M-Br-NOJ*
104 [CsHs]*
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Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard
methodologies.

NMR Spectroscopy

High-resolution *H and 13C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz or higher. The sample is typically dissolved in deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are

reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The
sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.
The spectrum is typically recorded over a range of 4000-400 cm~1.

Mass Spectrometry

Mass spectral data are acquired using an electron ionization (EI) mass spectrometer. The
sample is introduced into the ion source, where it is bombarded with a high-energy electron
beam (typically 70 eV). The resulting charged fragments are then separated by their mass-to-
charge ratio (m/z).

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 1-(2-bromoethyl)-2-nitrobenzene.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of 1-(2-
bromoethyl)-2-nitrobenzene. For more detailed analysis, it is recommended to consult peer-
reviewed scientific literature where the synthesis and characterization of this compound are

reported.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Bromoethyl)-2-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107829#spectroscopic-data-of-1-2-bromoethyl-2-
nitrobenzene-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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